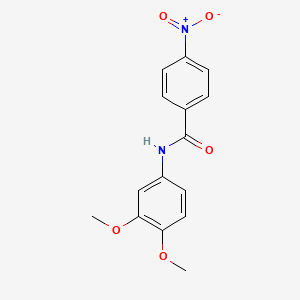

N-(3,4-dimethoxyphenyl)-4-nitrobenzamide

Descripción general

Descripción

N-(3,4-dimethoxyphenyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 3,4-dimethoxyphenyl group and a 4-nitrobenzamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-nitrobenzamide typically involves the reaction of 3,4-dimethoxyaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and efficient waste management practices to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products

Reduction: N-(3,4-dimethoxyphenyl)-4-aminobenzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3,4-dimethoxyaniline and 4-nitrobenzoic acid.

Aplicaciones Científicas De Investigación

N-(3,4-dimethoxyphenyl)-4-nitrobenzamide is a chemical compound with several applications, particularly in the pharmaceutical field. One notable application is its use in a novel polymorphic form of N-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propyl]-4-nitrobenzamide hydrochloride, which has anti-arrhythmic properties .

Pharmaceutical Applications

Anti-Arrhythmic Agent:

- N-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propyl]-4-nitrobenzamide hydrochloride is useful as an anti-arrhythmic agent with combined Class III/Class IV anti-arrhythmic properties . This means it has an improved pharmacological profile over pure class III anti-arrhythmic agents and exhibits a low proarrhythmic potential, effectively restoring the contractile function of the ischaemic myocardium . It is particularly useful for treating atrial or ventricular cardiac arrhythmias .

Polymorphic Form:

- The novel polymorphic form of N-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propyl]-4-nitrobenzamide hydrochloride is particularly suitable for bulk preparation and handling, and it has superior formulation properties . This form can be prepared through an efficient, economic, and reproducible process, making it ideal for large-scale preparation . The process involves crystallizing N-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propyl]-4-nitrobenzamide hydrochloride from acetonitrile and then removing the acetonitrile, preferably by drying in a vacuum . The crystals are typically dried at an elevated temperature, such as 60°C, for an extended period, usually greater than 12 hours, such as 36 hours . Crystallization and recrystallization are generally carried out at low to ambient temperatures .

Synthesis and Characterization

Synthesis of Benzimidazole Derivatives:

- N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide derivatives have been synthesized using 3,4-dimethoxybenzaldehyde as a key intermediate . The synthesis involves reacting N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde and sodium dithionite in dimethyl sulfoxide (DMSO) at 90°C . The product is then isolated by water workup and purified by recrystallization in dimethylformamide (DMF) . The structure of the synthesized compound is confirmed through IR, 1H-NMR, 13C-NMR, and LC-MS spectral data .

Other Related Compounds:

- N-(3,4-Dimethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide is synthesized and purified using column chromatography, yielding a yellow-colored solid . Various amides are synthesized using similar chemical processes, involving steps such as dissolving in ethyl acetate, washing with hydrochloric acid, water, and sodium hydroxide, and then purifying via column chromatography .

Mecanismo De Acción

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-nitrobenzamide depends on its specific application. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents oxidation. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect.

Comparación Con Compuestos Similares

N-(3,4-dimethoxyphenyl)-4-nitrobenzamide can be compared with similar compounds such as:

3,4-dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

N-(3,4-dimethoxyphenyl)methyleneamino-4-hydroxybenzamide: A related compound used as a corrosion inhibitor.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Actividad Biológica

N-(3,4-dimethoxyphenyl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: CHNO

- CAS Number: 178803-91-3

The compound features a 3,4-dimethoxyphenyl group linked to a 4-nitrobenzamide moiety, which contributes to its unique pharmacological profile.

The biological activity of this compound is believed to involve interactions with specific enzymes or receptors in biological systems.

- Enzyme Inhibition: It may inhibit various enzymes, leading to therapeutic effects in conditions such as cancer and microbial infections.

- Receptor Interaction: The compound's structure suggests potential interactions with neurotransmitter receptors, possibly influencing neurological pathways.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity :

- Cell Line Studies: In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. For instance, it showed moderate cytotoxicity with an IC value around 21.8 μM against breast cancer cells .

- Mechanism of Action: The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with growth and survival .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties :

- Bacterial Inhibition: Preliminary studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

- Potential Applications: Its ability to inhibit bacterial growth positions it as a potential treatment for infections resistant to conventional antibiotics.

Study on Antitumor Activity

A study conducted on this compound evaluated its formulation in solid lipid nanoparticles (SLN):

| Parameter | Value |

|---|---|

| Particle Size | 61 - 85 nm |

| Polydispersity Index | < 0.3 |

| Zeta Potential | -22 to -34 mV |

| Encapsulation Efficiency | 66% - 90% |

| Cytotoxicity (IC) | 21.8 μM |

The results indicated that the SLN formulation enhanced the compound's antitumor efficacy while improving its pharmacokinetic profile .

Synthesis and Structure-Activity Relationship

A comprehensive structure-activity relationship (SAR) study highlighted the importance of the methoxy groups in enhancing biological activity:

Propiedades

IUPAC Name |

N-(3,4-dimethoxyphenyl)-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5/c1-21-13-8-5-11(9-14(13)22-2)16-15(18)10-3-6-12(7-4-10)17(19)20/h3-9H,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRYMECVJRSTFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.